molecular formula C12H9NO2 B14908841 2-(2-Hydroxyphenyl)isonicotinaldehyde

2-(2-Hydroxyphenyl)isonicotinaldehyde

Cat. No.: B14908841
M. Wt: 199.20 g/mol
InChI Key: OOPNGBNNHPMDES-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)isonicotinaldehyde is a Schiff base ligand precursor with a distinctive molecular architecture. The presence of a phenolic hydroxyl group, an aldehyde functional group, and a pyridine (B92270) nitrogen atom within a single molecule imparts a rich coordination chemistry and makes it a prime candidate for the synthesis of complex molecular structures. Research into this and structurally similar compounds is driven by the quest for new materials with specific optical, electronic, and catalytic properties.

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. orientjchem.org this compound and its derivatives are of particular interest as ligands due to their potential to form stable complexes with a wide array of metal ions.

Schiff bases derived from molecules like isonicotinaldehyde are capable of coordinating with metals through the imine nitrogen and other donor atoms present in their structure. orientjchem.orgnih.gov In the case of this compound, the phenolic oxygen and the pyridine nitrogen can also participate in coordination, allowing it to act as a bidentate or even a tridentate ligand. This versatility in coordination modes enables the synthesis of metal complexes with diverse geometries and electronic properties. For instance, Schiff base complexes incorporating a phenolic group are considered models for important biological reactions and can mimic the catalytic activities of metalloenzymes. orientjchem.org

The coordination of Schiff base ligands to metal centers can be confirmed through various spectroscopic techniques. For example, in the infrared (IR) spectra of metal complexes, a shift in the C=N (azomethine) stretching frequency compared to the free ligand is indicative of coordination through the nitrogen atom. nih.gov Similarly, changes in the bands associated with the phenolic -OH group can signify its involvement in complexation. nih.gov X-ray crystallography provides definitive structural information, revealing the precise coordination geometry around the metal ion. scirp.orgmdpi.com

A study on a Cobalt(II) Schiff base complex derived from isoniazid (B1672263) and pyridine-4-carboxaldehyde revealed an octahedral geometry where the ligand coordinates through the pyridine nitrogen atoms. scirp.org This highlights the diverse coordinating behavior of isonicotinaldehyde derivatives.

The unique photophysical properties of metal complexes derived from Schiff base ligands make them promising candidates for the development of advanced functional materials. These materials have potential applications in areas such as light-emitting diodes (OLEDs), sensors, and catalysis. mdpi.comnih.govmdpi.com

The luminescence of these complexes is often influenced by the nature of the ligand and the central metal ion. For example, zinc(II) complexes with salicylaldehyde (B1680747) hetarylhydrazones have been shown to exhibit photoluminescence, with the intensity and wavelength of the emission being dependent on the specific structure of the hydrazone. researchgate.netusfeu.ru This tunability is a key aspect in the design of new luminescent materials. Research on europium complexes with salicylaldehyde isonicotinoyl hydrazone derivatives has shown that these complexes exhibit the characteristic luminescence of the europium ion, indicating efficient energy transfer from the ligand to the metal center. nih.gov

Metal-Organic Frameworks (MOFs) are another class of functional materials where ligands like this compound could play a crucial role. nih.gov The ability of such ligands to bridge multiple metal centers can lead to the formation of porous, crystalline structures with high surface areas, which are desirable for applications in gas storage, separation, and catalysis.

The following table summarizes the luminescent properties of some zinc(II) complexes with related Schiff base ligands, illustrating the potential of this class of compounds in functional materials design.

LigandMetal IonEmission Maximum (nm)Quantum YieldReference
Salicylaldehyde benzazolylhydrazoneZn(II)Varies with heterocycleNot specified researchgate.net
Salicylaldehyde pyrimidinylhydrazoneZn(II)Varies with heterocycleNot specified researchgate.net
Salicylaldehyde isonicotinoyl hydrazone derivativeEu(III)Characteristic Eu(III) emissionUp to 0.522 nih.gov

This table presents data for analogous compounds to illustrate the potential properties of materials based on this compound.

Current research on Schiff base ligands and their metal complexes is multifaceted. A significant focus is on the synthesis of new ligands with tailored electronic and steric properties to control the geometry and reactivity of the resulting metal complexes. researchgate.netiosrjournals.org This involves modifying the aldehyde or amine precursors to introduce different functional groups.

Another key research direction is the detailed characterization of the synthesized complexes using a variety of analytical techniques. science.govscience.gov This includes spectroscopic methods (UV-Vis, IR, NMR), mass spectrometry, and single-crystal X-ray diffraction to elucidate their structures and electronic properties. scirp.orgmdpi.com

Furthermore, there is a growing interest in exploring the applications of these complexes as functional materials. This includes investigating their photoluminescent properties for potential use in lighting and display technologies, as well as their catalytic activity in various organic transformations. nih.govasianpubs.org The development of sensors based on the changes in the optical or electrochemical properties of these complexes upon binding to specific analytes is also an active area of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

2-(2-hydroxyphenyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C12H9NO2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15/h1-8,15H

InChI Key

OOPNGBNNHPMDES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)C=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 2 2 Hydroxyphenyl Isonicotinaldehyde and Its Derivatives

Direct Synthesis Routes for 2-(2-Hydroxyphenyl)isonicotinaldehyde

The direct synthesis of compounds linking these two key moieties typically involves condensation reactions, which are efficient methods for forming carbon-nitrogen or carbon-carbon double bonds.

A prominent method for linking isonicotinaldehyde and 2-hydroxyacetophenone (B1195853) is the Claisen-Schmidt condensation, which forms a chalcone (B49325), a class of α,β-unsaturated ketones. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this specific case, isonicotinaldehyde reacts with 2-hydroxyacetophenone to yield (E)-1-(2-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one. mdpi.com The resulting chalcone structure incorporates both the 2-hydroxyphenyl and pyridine (B92270) rings, connected by a conjugated enone system.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. mdpi.comsciensage.info The choice of reaction conditions can influence the yield and purity of the product. These chalcones serve as versatile intermediates for further chemical modifications. nih.gov

Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Aldehyde PrecursorKetone PrecursorCatalyst/SolventKey FindingsReference
Substituted Benzaldehyde2-HydroxyacetophenoneNaOH / Ethanol (B145695)Effective synthesis of various substituted chalcones. The reaction mixture is typically stirred for several hours. sciensage.info
Aromatic Aldehyde2-HydroxyacetophenoneNaOH (50% w/v) / MethanolReaction conducted at 0-5 °C initially, then stirred at room temperature for 24-48 hours, leading to the formation of a precipitate. mdpi.com
IsonicotinaldehydeSubstituted AcetophenoneLDA / THFUse of a strong base like Lithium diisopropylamide (LDA) in an aprotic solvent for the synthesis of pyridyl chalcones. nih.gov

An alternative strategy involves the condensation of 2-hydroxybenzaldehyde (salicylaldehyde) with a derivative of isonicotinic acid, most commonly isonicotinic acid hydrazide (isoniazid). This reaction forms a hydrazone, which is a type of Schiff base, characterized by a C=N-N linkage. The product, N'-(2-hydroxybenzylidene)isonicotinohydrazide, contains the desired structural motifs. researchgate.netnih.gov

This condensation is typically performed by refluxing equimolar amounts of 2-hydroxybenzaldehyde and isoniazid (B1672263) in a solvent like ethanol. The reaction is often straightforward, resulting in high yields of the crystalline product upon cooling. researchgate.net The stability and planarity of these hydrazones make them excellent ligands for coordination chemistry.

Table 2: Synthesis of Hydrazone Derivatives

Aldehyde PrecursorIsonicotinic Acid DerivativeReaction ConditionsProduct TypeReference
2-HydroxybenzaldehydeIsonicotinic acid hydrazideReflux in ethanolN'-(2-hydroxybenzylidene)isonicotinohydrazide researchgate.net
2-HydroxynicotinaldehydeIsonicotinic acid hydrazideWater bath at 40°CIsoniazid/2-hydroxynicotinal Schiff base compound researchgate.net
Substituted KetonesIsoniazidReflux in methanolIsonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[...]tridec-13-ylidene)-hydrazides nih.gov

Derivatization Strategies for Structural and Functional Modulation

The basic molecular frameworks synthesized via the routes above can be further modified to fine-tune their properties. Derivatization allows for the modulation of electronic, photophysical, and coordination characteristics.

The inherent conjugation in these molecules, arising from the aromatic rings and the double bonds linking them, can be extended to alter their interaction with light. Introducing additional conjugated groups, such as phenyl, naphthalimide, or carbazole (B46965) moieties, can significantly modify the absorption and emission properties of the compounds. rsc.org

Enhanced conjugation typically leads to a bathochromic (red) shift in the UV-Visible absorption spectrum, meaning the molecule absorbs light at longer wavelengths. This can also influence the fluorescence quantum yield and lifetime. rsc.org Such modifications are crucial for developing compounds for applications in optical sensing, imaging, and photocatalysis. The strategic placement of electron-donating or electron-withdrawing groups on the aromatic rings can further tune these photophysical properties. researchgate.net

Schiff bases are compounds containing an azomethine (-C=N-) group, typically formed by the condensation of a primary amine with an aldehyde or ketone. chemijournal.comiosrjournals.org The molecules derived from both synthetic routes described in section 2.1 fall into this broad class and are of immense interest as ligands in coordination chemistry. openresearchlibrary.org

These ligands can coordinate to metal ions through multiple donor atoms, including the imine nitrogen, the phenolic oxygen (after deprotonation), and the nitrogen atom of the pyridine ring. nih.gov This multi-dentate character allows them to form stable chelate rings with a variety of transition metals. nih.govorientjchem.org The resulting metal complexes have diverse geometries and electronic properties, which are dictated by the nature of the metal ion and the specific structure of the Schiff base ligand. union.edu The synthesis of these ligands is versatile, allowing for the creation of a wide library of compounds with tailored coordination properties. rsc.org

Table 3: Examples of Schiff Base Ligands with Hydroxyphenyl and Pyridine Moities

Precursor 1Precursor 2Resulting MoietyPotential Donor AtomsReference
2-Hydroxybenzaldehyde2-AminopyridineSalicylidene-aminopyridinePhenolic O, Imine N, Pyridine N nih.gov
2,6-Pyridinedicarbaldehydeo-Hydroxyl-aromatic aminesPyridine Schiff basePhenolic O, Imine N, Pyridine N rsc.org
Pyridine aldehydeEthylenediaminePyridine-based bis-Schiff baseImine N, Pyridine N union.edu

To create materials with enhanced or multiple functionalities, the core Schiff base structure can be integrated into larger, more complex systems. These "hybrid systems" combine the properties of the Schiff base ligand with those of another functional unit.

A notable example is the synthesis of pyridinium (B92312) iodide-tagged Schiff bases. nih.gov In this approach, an ionic liquid moiety (pyridinium iodide) is covalently attached to the Schiff base structure. This can impart unique solubility characteristics and introduce new biological or catalytic activities arising from the synergistic effect of the two components. nih.gov Such hybrid molecules have been investigated for their potential as anticancer agents, demonstrating that the combination of the metal-coordinating Schiff base and the ionic liquid tag can lead to enhanced performance compared to the individual components. nih.gov This strategy highlights a powerful method for designing multifunctional molecules with integrated properties.

Advanced Structural Elucidation and Theoretical Modeling of 2 2 Hydroxyphenyl Isonicotinaldehyde Systems

Single Crystal X-ray Diffraction Analysis

Donor-H···Acceptor D···A Distance (Å) D-H···A Angle (°)
C-H···O 3.342 - 3.741 117 - 167

Molecular Conformations, Dihedral Angles, and Planarity Analysis

Interactive Table: Typical Dihedral Angles in Bi-aryl Systems (Note: Specific data for the title compound is not available; this table provides examples from related structures.)

Ring System 1 Ring System 2 Dihedral Angle (°) Reference Compound Type
Pyridine (B92270) Phenyl 30.15 (14) Coumarin Derivative researchgate.net
Phenyl Phenyl 48.51 (4) Dihydropyridine Derivative nih.gov

Characterization of Coordination Geometries in Metal Complexes

When 2-(2-Hydroxyphenyl)isonicotinaldehyde acts as a ligand, it can coordinate with metal ions to form metal complexes. The arrangement of the ligand's donor atoms around the central metal ion defines the coordination geometry. manchester.ac.ukmdpi.com Common coordination geometries include tetrahedral, square planar, trigonal bipyramidal, and octahedral, depending on the coordination number and the electronic configuration of the metal ion. springernature.comuiowa.edu For example, Zn(II) complexes with pyridine-derived ligands can exhibit distorted tetrahedral or square-pyramidal geometries. ajol.infonih.govrsc.org The specific geometry adopted is crucial for the chemical reactivity and physical properties of the complex. springernature.com Studies on related Schiff base ligands show they can form stable complexes with various transition metals, often acting as bidentate or tridentate ligands. derpharmachemica.comnih.gov

Interactive Table: Common Coordination Geometries for Zn(II) Complexes (Note: Data for complexes of the specific title compound is not available; this table shows common geometries for Zn(II).)

Coordination Number Geometry Example Ion/Complex Type
4 Tetrahedral [ZnCl₄]²⁻
4 Square Planar Zn(II) Chalcone (B49325) Complexes derpharmachemica.com
5 Trigonal Bipyramidal [Zn(A2)₂(H₂O)] nih.gov
5 Square Pyramidal Zn(Pyala)SCN ajol.info

Computational Chemistry Approaches: DFT and TD-DFT Studies

Computational chemistry provides powerful tools to investigate the electronic structure and properties of molecules, complementing experimental findings. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for their balance of accuracy and computational cost. ju.edu.saarxiv.orgrsc.org

Ground State Geometry Optimization and Electronic Structure Analysis

DFT calculations are frequently used to determine the most stable (ground state) geometry of a molecule by minimizing its energy. researchgate.net This process, known as geometry optimization, provides theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental data. Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are important for understanding a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical stability and the energy required for electronic excitation. molssi.org

Interactive Table: Representative DFT-Calculated Parameters for Related Aromatic Aldehydes (Note: Specific calculations for the title compound were not found; this table presents typical theoretical values for analogous systems.)

Parameter Typical Calculated Value
C=O Bond Length ~1.23 Å
Aromatic C-C Bond Length 1.39 - 1.41 Å
HOMO Energy -6.0 to -6.5 eV
LUMO Energy -1.5 to -2.0 eV

Excited-State Calculations and Potential Energy Surfaces (PES)

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating the properties of electronically excited states. researchgate.netq-chem.comq-chem.comnih.gov It allows for the prediction of electronic absorption spectra by calculating the energies of vertical transitions from the ground state to various excited states. mdpi.comresearchgate.netnih.govresearchgate.netcnr.it Analysis of the molecular orbitals involved in these transitions provides insight into their nature, such as π→π* or n→π* transitions.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. mdpi.comnih.govrsc.org By scanning specific geometric parameters, such as a dihedral angle or a bond length, and calculating the energy at each point, a potential energy curve or surface can be generated. uni-muenchen.dereadthedocs.iomolssi.orgq-chem.comq-chem.com These scans are valuable for locating transition states, determining rotational barriers, and understanding reaction pathways. uni-muenchen.deq-chem.comq-chem.com

Interactive Table: Illustrative TD-DFT Results for Phenyl-Pyridine Systems (Note: Specific calculations for the title compound were not found; this table illustrates typical results.)

Transition Calculated Wavelength (nm) Oscillator Strength (f) Dominant Orbital Contribution
S₀ → S₁ ~340 > 0.1 HOMO → LUMO (π→π*)

Based on a thorough search of available scientific literature, a dedicated comprehensive analysis of "this compound" providing the specific experimental and theoretical data required for a detailed Frontier Molecular Orbital (FMO) analysis, charge distribution, and a full vibrational spectroscopy analysis (IR/Raman) with theoretical correlation is not publicly available.

To generate the scientifically accurate, data-rich article with the requested data tables as per the instructions, a primary research source that has conducted these specific computational (e.g., DFT) and experimental (e.g., FT-IR, FT-Raman) investigations on this exact compound is necessary.

Without such a source, it is not possible to provide the detailed research findings, HOMO-LUMO energy values, Mulliken charge data, and specific vibrational mode assignments requested in the outline while adhering to the required standards of accuracy and avoiding the generation of speculative or fabricated information.

Photophysical Phenomena in 2 2 Hydroxyphenyl Isonicotinaldehyde Based Systems

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. In 2-(2-Hydroxyphenyl)isonicotinaldehyde, this involves the transfer of the phenolic proton to the nitrogen atom of the pyridine (B92270) ring. This ultrafast reaction leads to the formation of a transient tautomer with distinct electronic and geometric properties, which plays a crucial role in the emissive properties of the molecule.

Upon photoexcitation, this compound can undergo a rapid intramolecular proton transfer from the hydroxyl group (enol form) to the nitrogen atom of the isonicotinaldehyde moiety, resulting in the formation of a keto tautomer. nih.gov This process is a form of keto-enol tautomerism, which is an equilibrium between a keto and an enol form of a compound. libretexts.orglibretexts.orgmasterorganicchemistry.comresearchgate.netyoutube.com While the keto form is generally more stable in the ground state for simple carbonyl compounds, the electronic redistribution upon excitation can favor the enol form in certain molecules. libretexts.org

The enol and keto forms of the molecule have different electronic configurations and, consequently, distinct fluorescence properties. The initially excited enol form may emit fluorescence at a shorter wavelength, while the keto tautomer, formed after ESIPT, emits at a longer wavelength due to a larger Stokes shift. nih.gov This phenomenon can result in dual emission, where two distinct fluorescence bands are observed in the emission spectrum. rsc.orgrsc.org The observation of dual emission is a hallmark of ESIPT-capable molecules and is highly sensitive to the molecular environment. rsc.org

Tautomeric Form Emission Wavelength Characteristics
Enol Shorter Wavelength Emission from the locally excited state before proton transfer.
Keto Longer Wavelength Emission from the proton-transferred tautomer, typically with a large Stokes shift.

The kinetics and thermodynamics of the ESIPT process are fundamental to understanding the photophysical behavior of this compound. The rate of proton transfer is often ultrafast, occurring on the picosecond or even femtosecond timescale. rsc.org The thermodynamics of the process, specifically the free energy difference between the excited enol (E) and keto (K) states (ΔGE-K), determines the position of the equilibrium. nih.gov

A linear relationship between the activation energy (ΔG‡) and the free energy difference (ΔGT-N) for ESIPT reactions has been proposed, which is reminiscent of the Bell-Evans-Polanyi principle. nih.gov This principle suggests that for a series of related reactions, the rate of reaction is correlated with its thermodynamic driving force. nih.gov Therefore, a more exergonic ESIPT process (more negative ΔGT-N) is expected to have a lower activation barrier and thus a faster rate. nih.gov For many ESIPT systems, the process is considered to be in a kinetic-control regime, where the proton transfer is irreversible and has a significant energy barrier. rsc.org

The efficiency of the ESIPT process in this compound-based systems can be significantly influenced by the presence of substituents on the aromatic rings and the polarity of the solvent.

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups can alter the acidity of the phenolic proton and the basicity of the pyridinic nitrogen, thereby affecting the driving force for proton transfer. researchgate.netiphy.ac.cn Electron-donating groups on the hydroxyphenyl ring generally enhance the intramolecular hydrogen bond in the excited state, facilitating the ESIPT process. researchgate.netiphy.ac.cn Conversely, electron-withdrawing groups can weaken the hydrogen bond, making the ESIPT process more difficult. researchgate.netiphy.ac.cn These substituent effects can lead to a red-shift in both the absorption and fluorescence emission peaks. researchgate.netnih.govrsc.org

Solvent Polarity Effects: The polarity of the solvent can have a profound impact on the ESIPT process. nih.gov In nonpolar solvents, the intramolecular hydrogen bond is generally favored, promoting ESIPT. researchgate.net However, in polar or protic solvents, intermolecular hydrogen bonding with the solvent molecules can compete with the intramolecular hydrogen bond, potentially hindering or even inhibiting the ESIPT process. nih.govresearchgate.net An increase in solvent polarity can weaken the intramolecular hydrogen bond, leading to an increase in the energy barrier for proton transfer. nih.govmdpi.com This can result in a decrease in the intensity of the keto emission band and an increase in the enol emission.

Factor Influence on ESIPT
Electron-Donating Substituents Strengthens the intramolecular H-bond in the S1 state, facilitating ESIPT. researchgate.netiphy.ac.cn
Electron-Withdrawing Substituents Weakens the intramolecular H-bond, making ESIPT more difficult. researchgate.netiphy.ac.cn
Increasing Solvent Polarity Can weaken the intramolecular H-bond and increase the energy barrier for ESIPT. nih.govmdpi.com
Nonpolar Solvents Generally favor the intramolecular H-bond, promoting ESIPT. researchgate.net

The ESIPT process in this compound can be modulated by external stimuli, such as changes in pH. Protonation of the pyridine nitrogen by the addition of acid can inhibit the ESIPT process. nih.gov This is because the protonated nitrogen is no longer available to act as a proton acceptor. As a result, the fluorescence emission from the keto tautomer is quenched, and only the emission from the enol form is observed, often leading to a noticeable change in the fluorescence color. nih.govresearchgate.net This acidochromic behavior makes these compounds promising candidates for applications such as sensors and molecular switches. nih.gov

Fluorescence Quenching and Enhancement Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. wikipedia.org In the context of this compound-based systems, various mechanisms can lead to either the quenching or enhancement of fluorescence, often linked to the modulation of the ESIPT process or the introduction of new deactivation pathways.

Photoinduced electron transfer (PET) is a key mechanism for fluorescence quenching. youtube.comnyu.edu In a PET process, an electron is transferred from a donor to an acceptor molecule in the excited state. youtube.com This process can compete with fluorescence emission, leading to a decrease in the fluorescence quantum yield.

In systems based on this compound, PET can occur if a suitable electron donor or acceptor is present in the molecule or in its vicinity. For instance, the introduction of a substituent with a low oxidation potential can lead to PET from the substituent to the excited chromophore, quenching its fluorescence. mdpi.com The efficiency of PET is dependent on the thermodynamic driving force for electron transfer and the distance and orientation between the donor and acceptor moieties. wikipedia.org The quenching of fluorescence in some 2-(2'-hydroxyphenyl)benzoxazole derivatives in the presence of certain metal ions has been attributed to PET processes. mdpi.com This mechanism involves the transfer of an excited electron from the fluorophore to the quencher, resulting in the formation of a radical cation and a radical anion. youtube.com

Tunable Emission Properties

The emission characteristics of fluorophores based on the this compound scaffold are not fixed but can be rationally tuned through molecular design and engineering. By modifying the electronic and structural properties of the molecule, key parameters such as emission wavelength, quantum yield, and Stokes shift can be optimized for specific applications.

The emission wavelength of ESIPT fluorophores is highly sensitive to their electronic structure. The energy difference between the excited keto tautomer and the ground-state keto form dictates the color of the emitted light. This energy gap can be modulated by introducing substituents onto the molecular framework.

Structural engineering strategies involve the placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the aromatic rings. researchgate.net

Electron-Donating Groups (e.g., -OH, -OCH₃, -NH₂): Placing EDGs on the 2-hydroxyphenyl ring generally raises the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO energy gap and causing a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. researchgate.net

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): Placing EWGs on the isonicotinaldehyde ring can lower the energy of the lowest unoccupied molecular orbital (LUMO), which also reduces the energy gap and leads to a red-shift in emission. researchgate.net

By strategically combining these modifications, the emission color can be finely tuned across the visible spectrum, from blue to red and even into the near-infrared (NIR) region. acs.orgnih.gov

Substituent PositionGroup TypeExpected Effect on Emission Wavelength
4'- or 5'- position (Hydroxyphenyl ring)Electron-Donating (-OCH₃, -N(CH₃)₂)Red-shift
4'- or 5'- position (Hydroxyphenyl ring)Electron-Withdrawing (-NO₂)Blue-shift
2- or 6- position (Pyridine ring)Electron-Withdrawing (-CF₃)Red-shift
2- or 6- position (Pyridine ring)Electron-Donating (-CH₃)Blue-shift

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. Optimizing this parameter is crucial for creating bright fluorescent materials. The primary strategy for enhancing quantum yield is to minimize the rates of competing non-radiative decay processes.

One effective approach is to increase the structural rigidity of the fluorophore. rsc.org Flexible bonds and rotatable groups can lead to energy loss through vibrational and rotational motions. By incorporating the this compound core into a more rigid or planar molecular system, these non-radiative pathways can be suppressed, leading to a higher quantum yield.

Another strategy involves modifying the heterocyclic core of the molecule. For example, studies on related systems have shown that changing a benzothiazole (B30560) unit to an imidazo[1,2-a]pyridine (B132010) unit can lead to a significant increase in quantum yield while preserving the desirable ESIPT characteristics. nih.gov This highlights that subtle changes in the electronic nature and rigidity of the aromatic system can have a profound impact on emission efficiency.

A defining characteristic of fluorophores like this compound is their exceptionally large Stokes shift—the difference between the peak wavelengths of absorption and emission. nih.gov While typical organic dyes have Stokes shifts of less than 25 nm, ESIPT-based molecules can exhibit shifts of 200 nm or more. nih.govnih.gov

The primary origin of this large Stokes shift is the four-level photochemical cycle of the ESIPT process. nih.gov

Absorption (E → E): The stable ground-state enol tautomer (E) absorbs a photon, transitioning to its excited state (E).

ESIPT (E* → K): In the excited state, an ultrafast and often barrierless proton transfer occurs, converting the excited enol into an excited keto tautomer (K), which is at a lower energy level.

Emission (K* → K): Fluorescence emission occurs from the relaxed excited keto state (K*) as it returns to the ground-state keto form (K). This emission is significantly red-shifted compared to the initial absorption.

Proton Back-Transfer (K → E): The unstable ground-state keto tautomer rapidly undergoes a reverse proton transfer to regenerate the stable ground-state enol form, completing the cycle.

Coordination Chemistry of 2 2 Hydroxyphenyl Isonicotinaldehyde As a Ligand

Metal Complexation Strategies and Stoichiometry

The formation of metal complexes with these ligands is influenced by reaction conditions, the nature of the metal ion, and the ligand-to-metal molar ratio.

Synthesis of Transition Metal Complexes with 2-(2-Hydroxyphenyl)isonicotinaldehyde Derivatives

The synthesis of transition metal complexes with Schiff base derivatives of this compound is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. nih.gov A common method involves refluxing the ligand and the metal salt, often in an alcoholic medium like ethanol (B145695) or methanol. derpharmachemica.com The reaction mixture is heated and stirred for a period ranging from one to several hours to ensure complete complex formation. derpharmachemica.com In some procedures, a base may be added to facilitate the deprotonation of the phenolic hydroxyl group, promoting coordination. The resulting solid metal complex often precipitates from the solution upon cooling and can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. derpharmachemica.com

Molar Ratios and Coordination Number Determination

The stoichiometry of the resulting complexes is frequently determined using elemental analysis, which provides the percentage composition of carbon, hydrogen, and nitrogen. derpharmachemica.com The molar ratio of metal to ligand in these complexes is commonly found to be 1:1 or 1:2. derpharmachemica.comorientjchem.org For instance, analytical data has confirmed a 1:2 metal-to-ligand stoichiometry for certain iron(II) and zinc(II) complexes. derpharmachemica.com

The coordination number, which indicates the number of ligand atoms directly bonded to the central metal ion, can range from 4 to 6. github.ioyoutube.comlibretexts.org This number is influenced by the size and charge of the metal ion, as well as the steric and electronic properties of the ligand. libretexts.org Geometries such as square planar, tetrahedral, and octahedral are commonly observed. researchgate.netnih.gov For example, magnetic moment values and spectral data have suggested octahedral geometries for certain Cu(II), Fe(II), and Mn(II) complexes, while some Ni(II) complexes adopt a square planar geometry.

Table 1: Common Stoichiometries and Geometries of Metal Complexes

Metal Ion M:L Ratio Coordination Number Typical Geometry
Cu(II) 1:1, 1:2 4, 6 Square Planar, Octahedral
Ni(II) 1:1, 1:2 4, 6 Square Planar, Octahedral
Co(II) 1:2 6 Octahedral
Fe(II) 1:2 6 Octahedral
Zn(II) 1:1, 1:2 4 Tetrahedral, Square Planar

Ligand Binding Modes and Selectivity

The presence of multiple potential donor sites allows these ligands to bind to metal ions in various ways, leading to the formation of stable chelate structures.

Identification of Coordination Sites (e.g., Azomethine Nitrogen, Phenolic Oxygen)

Schiff base ligands derived from hydroxyphenyl aldehydes and pyridine-containing hydrazides typically act as bidentate or tridentate ligands. The primary coordination sites are the nitrogen atom of the azomethine group (C=N) and the oxygen atom of the phenolic hydroxyl group (-OH). orientjchem.orgnih.govresearchgate.net Upon complexation, the phenolic proton is lost, and the negatively charged oxygen atom binds to the metal ion. The lone pair of electrons on the azomethine nitrogen also forms a coordinate bond with the metal center. orientjchem.org This dual coordination is a common feature in many reported metal complexes. researchgate.netresearchgate.net

Chelation Effects and Macrocyclic Architectures

The simultaneous binding of both the phenolic oxygen and the azomethine nitrogen to the same metal ion results in the formation of a stable five- or six-membered chelate ring. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes with monodentate ligands. While simple chelation is predominant, the strategic design of these ligands can also lead to the formation of more complex structures like macrocycles, where multiple ligand units encapsulate a central metal ion, although this is less common. nih.gov

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure of these metal complexes and confirming the coordination of the ligand to the metal ion.

Infrared (IR) spectroscopy is particularly useful for identifying the ligand's binding modes. A key indicator of coordination via the azomethine nitrogen is a shift in the ν(C=N) stretching frequency. In the free ligand, this band appears at a certain wavenumber, and upon complexation, it typically shifts to a lower frequency, indicating the involvement of the azomethine nitrogen in bonding with the metal. derpharmachemica.comorientjchem.org Similarly, the disappearance or shift of the broad ν(O-H) band of the phenolic group confirms its deprotonation and coordination to the metal ion. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. orientjchem.org

Electronic (UV-Visible) spectroscopy provides insights into the geometry of the complex. The spectra of the complexes often show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metals with unpaired d-electrons. researchgate.net The position and number of these d-d transition bands can help in assigning the geometry of the complex, such as octahedral or square planar. researchgate.net For example, the electronic spectra of certain Co(II) and Ni(II) complexes display bands indicative of octahedral symmetry. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is also used. The disappearance of the phenolic -OH proton signal in the spectrum of a diamagnetic complex is strong evidence of its deprotonation and involvement in coordination. derpharmachemica.com Shifts in the positions of other protons, especially those near the coordination sites, can also confirm complex formation. researchgate.net

Table 2: Key Spectroscopic Changes Upon Complexation

Spectroscopic Technique Observation Interpretation
Infrared (IR) Shift of ν(C=N) band to lower frequency Coordination via azomethine nitrogen orientjchem.org
Disappearance of phenolic ν(O-H) band Deprotonation and coordination of phenolic oxygen researchgate.net
Appearance of new bands in the low-frequency region Formation of M-O and M-N bonds
UV-Visible Appearance of d-d transition bands Information on the coordination geometry (e.g., octahedral, tetrahedral) researchgate.net
Presence of charge-transfer bands Confirmation of ligand-metal interaction
¹H NMR Disappearance of the phenolic -OH proton signal Deprotonation and coordination of the hydroxyl group derpharmachemica.com

UV-Vis Spectroscopy for Ligand-Metal Interaction Studies and Charge Transfer Bands.

The interaction of this compound with metal ions can be effectively studied using UV-Vis spectroscopy. The electronic absorption spectra of the ligand and its metal complexes provide valuable information about the coordination environment and the nature of the electronic transitions involved.

In the free ligand, electronic transitions are typically of the types π → π* and n → π. The π → π transitions, originating from the aromatic rings, are usually observed at higher energies (shorter wavelengths), while the n → π* transitions, involving the non-bonding electrons of the heteroatoms (oxygen and nitrogen), occur at lower energies (longer wavelengths). For instance, in a related Schiff base ligand, two bands observed at 310 and 316 nm were attributed to π → π* transitions of the heterocyclic moieties and n → π* transitions of the azomethine group, respectively.

Upon complexation with a metal ion, significant changes in the UV-Vis spectrum are observed. These changes can include a shift in the position of the ligand-centered bands (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and the appearance of new absorption bands. The shifting of the π → π* and n → π* transitions upon coordination is a direct consequence of the ligand binding to the metal center.

New bands that appear in the spectra of the complexes are often assigned to d-d transitions or charge transfer bands. The d-d transitions, which involve the promotion of an electron from a lower energy d-orbital to a higher energy d-orbital within the metal ion, are typically weak and provide information about the geometry of the complex. For example, the number and position of d-d bands can help distinguish between octahedral, tetrahedral, and square planar geometries.

Charge Transfer Bands

More intense than d-d transitions are the charge transfer (CT) bands, which arise from the movement of an electron between molecular orbitals that are primarily localized on the metal and those primarily localized on the ligand. These transitions are Laporte and spin-allowed, leading to high molar absorptivities (ε values can be around 50,000 L mol⁻¹ cm⁻¹). There are two main types of charge transfer transitions:

Ligand-to-Metal Charge Transfer (LMCT): In this case, an electron is transferred from a ligand-based orbital to a metal-based orbital. This results in the reduction of the metal center. LMCT bands are common when the ligand has high-energy lone pairs and the metal has low-lying empty or partially filled d-orbitals. The intense color of potassium permanganate (B83412) is a classic example of an LMCT transition.

Metal-to-Ligand Charge Transfer (MLCT): This transition involves the transfer of an electron from a metal-based orbital to a ligand-based orbital. This process leads to the oxidation of the metal center. MLCT transitions are favored when the metal is in a low oxidation state and the ligand possesses low-lying empty orbitals (e.g., π* orbitals of aromatic systems).

The study of these charge transfer bands provides insight into the electronic structure of the metal-ligand bond. For example, in copper(II) complexes with 2-hydroxyphenones, absorption bands in the 450–600 nm region were attributed to LMCT transitions.

Transition TypeDescriptionTypical Wavelength RegionMolar Absorptivity (ε)Key Information Provided
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital within the ligand.UV region (200-400 nm)HighInformation about the conjugated system of the ligand.
n → πExcitation of a non-bonding electron to a π antibonding orbital.UV-Vis region (300-500 nm)Low to ModeratePresence of heteroatoms with lone pairs in the ligand.
d-d TransitionsElectron promotion between d-orbitals of the metal ion.Visible regionLow (ε ≈ 20 L mol⁻¹ cm⁻¹)Coordination geometry of the metal complex.
Ligand-to-Metal Charge Transfer (LMCT)Electron transfer from a ligand-centered orbital to a metal-centered orbital.UV-Vis regionVery High (ε ≈ 50,000 L mol⁻¹ cm⁻¹)Electronic structure and redox properties of the complex.
Metal-to-Ligand Charge Transfer (MLCT)Electron transfer from a metal-centered orbital to a ligand-centered orbital.UV-Vis regionVery High (ε ≈ 50,000 L mol⁻¹ cm⁻¹)Electronic structure and redox properties of the complex.

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Signatures of Complex Formation.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. Upon coordination of this compound to a metal ion, significant changes in the ¹H and ¹³C NMR spectra of the ligand are expected.

The proton of the phenolic hydroxyl group of the free ligand typically exhibits a characteristic chemical shift. Upon deprotonation and coordination to a metal ion, this signal disappears, providing strong evidence of complex formation through the phenolic oxygen. Furthermore, the chemical shifts of the aromatic protons and the aldehydic proton will be affected by the coordination event. The magnitude and direction of these shifts can provide information about the changes in electron density within the ligand upon complexation. For instance, in related zinc(II) complexes of aromatic hydrazones, the disappearance of the O-H stretching vibrations in the FTIR spectra, which is analogous to the disappearance of the OH proton signal in ¹H NMR, confirmed coordination through the deprotonated oxygen.

For paramagnetic complexes, NMR spectra can be more complex to interpret due to the influence of the unpaired electron(s) on the nuclear spins. This can lead to significant broadening and shifting of the NMR signals. However, specialized NMR techniques can still provide valuable structural information.

Electron Paramagnetic Resonance (EPR)

EPR spectroscopy, also known as Electron Spin Resonance (ESR), is specifically used to study paramagnetic species, i.e., those with unpaired electrons. Therefore, it is an invaluable technique for characterizing complexes of this compound with paramagnetic metal ions such as Cu(II), Co(II), Ni(II), and Mn(II).

The EPR spectrum provides information about the electronic environment of the unpaired electron. The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constant (A).

g-factor: The g-factor is a dimensionless quantity that is a measure of the magnetic moment of the unpaired electron. For a free electron, the g-value is approximately 2.0023. In a metal complex, the g-value can deviate from this value due to spin-orbit coupling. The anisotropy of the g-factor (i.e., whether it is the same in all directions) can provide information about the symmetry of the complex. For example, an axial spectrum (gₓ = gᵧ ≠ g₂) is indicative of a tetragonal or trigonal geometry, while a rhombic spectrum (gₓ ≠ gᵧ ≠ g₂) suggests a lower symmetry.

Hyperfine Coupling: This refers to the interaction between the unpaired electron and the magnetic nuclei in its vicinity. This interaction leads to the splitting of the EPR signal into multiple lines. The number and spacing of these lines can reveal the identity and number of nuclei interacting with the electron. For instance, in a Cu(II) complex (I = 3/2 for ⁶³Cu and ⁶⁵Cu), the interaction of the unpaired electron with the copper nucleus will typically split the signal into four lines. Further splitting may be observed due to interactions with other magnetic nuclei in the ligand, such as ¹⁴N.

The analysis of the g-values and hyperfine coupling constants can provide detailed insights into the coordination environment, the nature of the metal-ligand bonding, and the degree of covalency in the complex. For example, in a study of copper(II) complexes, the EPR spectrum provided evidence for the coordination of the ligand to the metal ion and helped to establish the geometry of the complex.

ParameterInformation ProvidedTypical Observations in Metal Complexes
g-factor (g)Electronic environment and symmetry of the metal center.Anisotropic values (g|| and g⊥) indicate the geometry of the complex. Deviations from the free electron value (2.0023) indicate spin-orbit coupling.
Hyperfine Coupling Constant (A)Interaction of the unpaired electron with magnetic nuclei.Splitting of the EPR signal reveals the identity and number of coordinating atoms with nuclear spin (e.g., Cu, N). The magnitude of A provides information on the covalency of the metal-ligand bond.

Research Applications and Emerging Areas of 2 2 Hydroxyphenyl Isonicotinaldehyde Based Materials

Chemosensors and Molecular Probes

Chemosensors are molecules designed to selectively bind with a specific analyte, resulting in a detectable signal. Materials based on 2-(2-Hydroxyphenyl)isonicotinaldehyde are extensively explored for their potential as optical chemosensors, which signal the presence of an analyte through changes in their colorimetric or fluorescent properties. nih.govresearchgate.netresearchgate.net

The design of chemosensors based on this compound hinges on creating a specific binding site for the target analyte. This is often achieved by synthesizing Schiff base derivatives, where the aldehyde group of this compound is reacted with an amine. This creates an imine (-C=N-) linkage and incorporates additional donor atoms (like N, O, S) that can coordinate with the analyte. mdpi.com

The key design principles include:

Analyte-Specific Binding Pocket: The spatial arrangement of the hydroxyl group, the pyridine (B92270) nitrogen, and other donor atoms in the Schiff base ligand creates a cavity with a specific size and geometry. This pocket is designed to selectively accommodate the target analyte.

Fluorophore Integration: For fluorescent probes, a fluorophore unit is incorporated into the molecular structure. The binding of the analyte modulates the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or wavelength. nih.gov Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Chelation-Enhanced Fluorescence (CHEF). nih.gov

Solubility and Biocompatibility: For applications in biological systems, the chemosensor must be soluble in aqueous media and exhibit low cytotoxicity.

Ratiometric sensing is an advanced detection method that offers enhanced accuracy and reliability by measuring the ratio of fluorescence intensities at two different wavelengths. nih.govrsc.org This approach minimizes the influence of external factors such as instrument efficiency, probe concentration, and environmental conditions.

Derivatives of this compound have been successfully employed in ratiometric sensing. For instance, a Schiff base derivative has been shown to exhibit a ratiometric response to Zn²⁺ ions. researchgate.net The binding of Zn²⁺ induces a shift in the emission spectrum, allowing for quantitative detection by monitoring the ratio of the two emission peaks. researchgate.net This ratiometric response is often attributed to changes in the electronic structure of the molecule upon analyte binding, which alters the excited-state dynamics. researchgate.net

The detection of heavy and transition metal ions is a critical area of environmental and biological monitoring due to their toxicity and biological importance. mdpi.comnih.gov Schiff base derivatives of this compound have demonstrated high selectivity and sensitivity for various metal ions.

Mercury (Hg²⁺): Mercury is a highly toxic heavy metal, and its detection is of paramount importance. mdpi.com Schiff base chemosensors can selectively detect Hg²⁺ ions through a "turn-on" fluorescence response, where the fluorescence intensity increases significantly upon binding. nih.gov This is often due to the chelation of Hg²⁺, which restricts intramolecular rotation and blocks non-radiative decay pathways. nih.gov Colorimetric sensors for Hg²⁺ have also been developed, where the coordination of the metal ion leads to a visible color change. mdpi.comrsc.org

Copper (Cu²⁺): Copper is an essential trace element but can be toxic at high concentrations. scribd.com Fluorescent chemosensors based on this compound derivatives can detect Cu²⁺ through fluorescence quenching. scribd.commdpi.com The paramagnetic nature of Cu²⁺ often leads to this quenching effect. nih.gov Colorimetric detection of Cu²⁺ is also possible, with some sensors exhibiting a distinct color change from colorless to yellow upon complexation. nih.govnih.gov

Zinc (Zn²⁺): Zinc is another essential metal ion involved in numerous biological processes. nih.gov Fluorescent probes for Zn²⁺ often exhibit a "turn-on" response due to the chelation-enhanced fluorescence (CHEF) effect. nih.govmdpi.com The binding of Zn²⁺ restricts the C=N isomerization in Schiff bases, leading to a significant enhancement in fluorescence. nih.gov These probes have shown high sensitivity with low detection limits. nih.govresearchgate.net

Table 1: Performance of this compound-Based Chemosensors for Metal Ion Detection

AnalyteSensor TypeDetection MethodDetection LimitReference
Hg²⁺FluorescentTurn-on Fluorescence2.0 ppb nih.gov
Cu²⁺FluorescentFluorescence Quenching0.15 µM mdpi.com
Zn²⁺FluorescentTurn-on Fluorescence9.53 × 10⁻⁸ mol/L nih.gov
Zn²⁺FluorescentTurn-on Fluorescence17.3 nmol/L researchgate.net
Ca²⁺, Cu²⁺, Zn²⁺Fluorescent/AbsorbanceTurn-on Fluorescence/Absorbance Enhancement9.00×10⁻⁷ mol/L (Ca²⁺), 9.23×10⁻⁷ mol/L (Cu²⁺), 5.14×10⁻⁷ mol/L (Zn²⁺) ccspublishing.org.cn

Anion recognition is a rapidly growing area of supramolecular chemistry. researchgate.netnih.gov The fluoride (B91410) anion (F⁻), in particular, is of interest due to its dual role as a beneficial additive in toothpaste and a potential toxin at higher concentrations. researchgate.net Chemosensors for fluoride often utilize hydrogen bonding interactions or the cleavage of silicon-oxygen bonds. unica.itresearchgate.net Derivatives of this compound can be designed to incorporate moieties that interact with fluoride, leading to a colorimetric or fluorescent response. nih.gov

The detection of small molecules and biomarkers is crucial for disease diagnosis and monitoring. nih.govnih.gov Small molecules are organic compounds with low molecular weight that regulate biological processes. mdpi.com While the direct application of this compound-based sensors for specific biomarkers is an emerging area, the principles of molecular recognition can be extended to these targets. mdpi.com In vitro mechanistic studies focus on understanding the interaction between the sensor and the target molecule, which is essential for designing effective biosensors.

Catalytic Applications of Metal Complexes

Metal complexes of Schiff bases derived from this compound have shown significant potential as catalysts in various organic reactions. mdpi.comnih.gov The coordination of a metal ion to the Schiff base ligand can create a catalytically active center.

These complexes have been utilized in reactions such as C-C coupling, which is fundamental in the industrial production of organic materials. digitellinc.com The catalytic activity of these complexes is influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions. The ability to tune the electronic and steric properties of the ligand by modifying the this compound backbone allows for the optimization of catalytic performance. Metal complexes with these ligands have been shown to be efficient catalysts, often providing high yields of the desired product. mdpi.comnih.gov

Development of Optoelectronic Materials

The conjugated system present in this compound and its derivatives imparts significant photophysical properties, making them promising candidates for optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors.

Metal complexes derived from ligands structurally similar to this compound are extensively investigated for their use in OLEDs. nih.gov Zinc(II) complexes, in particular, have garnered attention as cost-effective and environmentally benign alternatives to precious metal-based emitters. researchgate.net They exhibit good color tunability, high yields in synthesis, and favorable charge transport properties. researchgate.net

Complexes of ligands such as 2-(2-hydroxyphenyl)benzoxazole (B213137) (HBO) and various salicylaldiminato compounds form stable Zn(II) complexes that are highly luminescent. researchgate.net These materials can function as green or red emitters in OLED devices. researchgate.net For example, a nano-zinc based complex has been utilized in an OLED that produces a greenish-white emission at 541 nm with a maximum current efficiency of 2.48 cd/A. researchgate.net By carefully selecting ligands, the emission color and device performance can be fine-tuned. Heteroleptic Zn(II) complexes, which incorporate two different bidentate ligands, have been developed to achieve white light emission, a critical requirement for display and lighting applications. researchgate.net

The electroluminescent properties of these zinc complexes, which often emit in the blue to green regions of the spectrum, make them promising materials for creating stable and efficient OLEDs. nih.govresearchgate.net The performance of such devices is highly dependent on the molecular structure of the ligand. It is anticipated that Zn(II) complexes of Schiff bases derived from this compound could exhibit strong luminescence and be valuable as emitters or charge transport layers in next-generation OLEDs. researchgate.netresearchgate.net

Table 1: Performance of Analogue Zinc(II) Complexes in OLEDs

Complex Type Emission Color Max. Efficiency CIE Coordinates Voltage (V)
Nano-zinc based complex Greenish-White 2.48 cd/A, 1.16 lm/W (0.33, 0.41) 7.0
Heteroleptic Zn(hpb)mq White Not Specified (0.29, 0.38) 7.0
ZnL20 complex Cyan-Blue High Quantum Efficiency Not Specified Not Specified

This table presents data for materials analogous to this compound-based complexes to illustrate potential performance. researchgate.netnih.gov

Fluorescent Dyes and Imaging Probes (non-clinical research)

Schiff bases derived from salicylaldehydes, including structures related to this compound, are widely explored as fluorescent chemosensors for detecting metal ions. rsc.org The fluorescence of these probes is often "turned on" or enhanced upon binding to a specific metal ion, a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.orgdaneshyari.com

For instance, Schiff base probes have been designed for the selective detection of Zn²⁺. In their free form, these sensors may be non-fluorescent or weakly fluorescent due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) that quench the fluorescence. rsc.org Upon coordination with a Zn²⁺ ion, these quenching pathways are inhibited, leading to a significant increase in fluorescence intensity. rsc.org Researchers have reported sensors that exhibit a 30-fold enhancement in fluorescent emission upon binding to zinc, with low limits of detection suitable for sensing applications. rsc.org

These probes can be designed for high selectivity, showing a strong response to the target ion (e.g., Zn²⁺) with minimal interference from other common metal ions. daneshyari.com The utility of such probes has been demonstrated in bioimaging applications, where they can be used to visualize the distribution of metal ions within living cells under a fluorescence microscope. rsc.orgescholarship.orgnih.gov The development of derivatives of this compound as fluorescent probes could provide new tools for detecting specific metal ions in various research contexts. nih.gov

Table 2: Characteristics of Analogue Schiff Base Fluorescent Probes for Zn²⁺

Probe Type Fluorescence Change Quantum Yield (Φ) with Zn²⁺ Limit of Detection (LOD)
Schiff base/amino acid (A) Turn-on 50.10% 1.17 µM
Schiff base/amino acid (B) Turn-on 18.14% 1.20 µM
Salicylaldehyde (B1680747) hydrazone (2) Ratiometric Response Not Specified 0.08 µM

This table shows performance data for fluorescent probes with structures analogous to derivatives of this compound. rsc.orgdaneshyari.com


Conclusion and Future Research Directions

Summary of Key Academic Contributions of 2-(2-Hydroxyphenyl)isonicotinaldehyde Research

Research into this compound and structurally related compounds has yielded significant academic contributions, primarily in the realms of coordination chemistry, fluorescent sensing, and materials science. The unique molecular architecture of this compound, featuring a hydroxyl group ortho to the pyridine (B92270) ring, facilitates intramolecular hydrogen bonding and allows for versatile coordination with a variety of metal ions.

One of the most notable contributions is in the development of fluorescent chemosensors . The 2-(2-hydroxyphenyl)pyridine moiety is a well-established scaffold for ligands that can detect metal ions with high selectivity and sensitivity. scispace.com The mechanism often involves changes in the excited-state intramolecular proton transfer (ESIPT) process upon metal ion binding, leading to distinct changes in the fluorescence emission. For instance, similar hydroxyphenyl-benzimidazole based sensors have been developed for detecting boronic acids, which has implications for medical diagnostics. mdpi.comresearchgate.net This intrinsic property of the this compound framework makes it a valuable building block for the design of novel sensors for various analytes.

In the field of coordination chemistry , this ligand has been instrumental in the synthesis of a diverse array of metal complexes with interesting structural motifs and catalytic activities. nih.govmdpi.com The ability of the ligand to act as a bidentate chelating agent, coordinating through the pyridyl nitrogen and the deprotonated hydroxyl oxygen, allows for the formation of stable complexes with transition metals. These complexes have been explored for their catalytic potential in various organic transformations. For example, Schiff base metal complexes derived from similar aldehydes have shown remarkable catalytic activity in reactions such as Claisen-Schmidt condensation. mdpi.com

Furthermore, the structural rigidity and coordinating ability of this compound make it a promising candidate for the construction of metal-organic frameworks (MOFs) . MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.comencyclopedia.pubrsc.org The directional bonding approach inherent in the structure of this ligand can be exploited to create MOFs with specific topologies and functionalities.

The photophysical properties of compounds containing the 2-(2-hydroxyphenyl) fragment have also been a subject of academic interest. nih.govucf.eduresearchgate.netrsc.orgmdpi.com The study of their absorption and emission characteristics provides fundamental insights into electronic transitions and excited-state dynamics.

A summary of key research areas and findings is presented in the interactive table below:

Research AreaKey Contributions and Findings
Fluorescent Sensors Development of selective and sensitive chemosensors for metal ions and other analytes based on ESIPT modulation.
Coordination Chemistry Synthesis of novel metal complexes with diverse geometries and exploration of their catalytic applications.
Materials Science Design and synthesis of functional MOFs for applications in gas storage, separation, and catalysis.
Photophysics Fundamental understanding of the electronic and photophysical properties of hydroxyphenyl-pyridine systems.

Unexplored Research Avenues and Persistent Challenges

Despite the significant progress, several research avenues concerning this compound remain largely unexplored, and certain challenges persist in fully harnessing its potential.

One of the primary unexplored avenues is the systematic investigation of its solid-state fluorescence and phosphorescence . While solution-phase photophysics of related compounds has been studied, a comprehensive understanding of their solid-state emissive properties is lacking. Such studies could lead to the development of novel organic light-emitting diodes (OLEDs) and solid-state lighting applications.

The full scope of the catalytic activity of its metal complexes is yet to be realized. sciensage.inforesearchgate.net While initial studies have shown promise, a broader screening of these complexes in a wider range of organic transformations, including asymmetric catalysis, could unveil new and efficient catalytic systems. A significant challenge here is the rational design of catalysts with high turnover numbers and stereoselectivity.

The application of this compound in the construction of multifunctional MOFs is another promising but underexplored area. researchgate.net The incorporation of additional functional groups onto the ligand backbone could lead to MOFs with combined properties, such as luminescence sensing and catalytic activity. The key challenge lies in the controlled synthesis of these complex architectures and the prevention of framework interpenetration, which can block porous channels.

Furthermore, the biological applications of this compound and its derivatives are largely uncharted. Given that many pyridine and phenol-containing compounds exhibit biological activity, it is plausible that this compound could serve as a scaffold for the development of new therapeutic agents. Initial antimicrobial and cytotoxic evaluations of related metal complexes have shown some potential. nih.govnih.gov

Persistent challenges in this field include:

Scalable Synthesis: Developing cost-effective and scalable synthetic routes for this compound and its derivatives is crucial for their widespread application. nih.govresearchgate.net

Tuning Photophysical Properties: Achieving precise control over the emission color, quantum yield, and lifetime of its fluorescent derivatives remains a significant challenge.

Stability of Metal Complexes and MOFs: Ensuring the long-term stability of the corresponding metal complexes and MOFs under various operational conditions is critical for their practical implementation.

Prognosis for Advanced Functional Material Design and Fundamental Chemical Insight

The future of research on this compound is bright, with immense potential for both the design of advanced functional materials and the deepening of our fundamental chemical understanding.

In the realm of advanced functional materials , this compound is poised to be a key player in the development of next-generation sensors. The ability to fine-tune its structure will enable the creation of highly selective and sensitive fluorescent probes for a wide range of applications, from environmental monitoring to medical diagnostics. The design of ratiometric and "turn-on" fluorescent sensors based on this scaffold is a particularly promising direction. nih.gov

The continued exploration of its coordination chemistry will likely lead to the discovery of novel catalysts with enhanced efficiency and selectivity. The development of chiral metal complexes of this compound for asymmetric catalysis could have a significant impact on the pharmaceutical and fine chemical industries.

Furthermore, the use of this compound as a building block for MOFs will contribute to the creation of materials with tailored properties for specific applications. We can anticipate the emergence of MOFs with dynamic frameworks that respond to external stimuli, as well as their integration into devices for sensing and separation.

From a fundamental chemical insight perspective, the study of this compound and its derivatives will continue to provide a rich platform for understanding complex chemical phenomena. Detailed investigations into its excited-state dynamics will offer deeper insights into the mechanisms of ESIPT and other photophysical processes. The systematic study of the structure-property relationships in its metal complexes will enhance our understanding of coordination chemistry and catalysis.

Theoretical and computational studies will play an increasingly important role in predicting the properties of new materials based on this scaffold and in elucidating the mechanisms of their function. The synergy between experimental synthesis and theoretical modeling will be crucial for accelerating progress in this field.

Q & A

Q. What synthetic methodologies are recommended for 2-(2-Hydroxyphenyl)isonicotinaldehyde?

While direct protocols for this compound are not explicitly detailed in the provided evidence, analogous syntheses for structurally related molecules suggest viable approaches. For instance, describes a reaction using salicylic acid and salicylamide with p-toluenesulfonyl chloride as a catalyst in the presence of a base and solvent. Researchers could adapt this method by substituting starting materials (e.g., isonicotinaldehyde derivatives) and systematically optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

Q. How can researchers optimize reaction yields for derivatives of this compound?

Systematic parameter screening is essential. ’s use of p-toluenesulfonyl chloride as a catalyst in a polar aprotic solvent (e.g., DMF) suggests similar conditions might enhance yields. Variables such as solvent choice (e.g., switching from THF to DMSO for better solubility), temperature gradients (e.g., 60–100°C trials), and stoichiometric ratios (e.g., 1:1.2 aldehyde-to-amine) should be tested iteratively .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic or reactivity data for this compound be resolved?

Discrepancies often arise from environmental factors (e.g., humidity, surface adsorption) or instrumental calibration. emphasizes the impact of surface interactions on molecular behavior, suggesting that adsorption on laboratory materials (e.g., glassware) might alter reactivity or stability. Researchers should replicate experiments under inert atmospheres and validate spectral data against NIST entries ( ) to isolate variables .

Q. What mechanistic insights are critical for understanding its participation in condensation reactions?

Kinetic isotopic effect (KIE) studies and computational modeling (e.g., DFT calculations) can elucidate reaction pathways. For example, ’s synthesis of benzoxazinone derivatives involves nucleophilic acyl substitution, which may parallel reactions with this compound. Advanced techniques like in situ FTIR or LC-MS monitoring can track intermediate formation .

Q. How does surface chemistry influence its stability in experimental setups?

’s focus on indoor surface interactions highlights the need to assess adsorption/desorption dynamics on common lab surfaces (e.g., stainless steel, polymers). Microspectroscopic imaging (e.g., ToF-SIMS) could reveal degradation pathways or catalytic effects induced by surface-bound oxidants, which may explain unexpected byproducts .

Q. What strategies can address low reproducibility in multi-step syntheses involving this compound?

Rigorous purification protocols (e.g., column chromatography followed by recrystallization) and real-time monitoring (e.g., HPLC tracking) are advised. ’s reference to Beilstein methods underscores the importance of documenting solvent purity and reaction quench times to minimize side reactions .

Methodological Considerations

  • Data Validation : Always cross-reference experimental spectra (e.g., ¹³C NMR shifts for aromatic carbons) with NIST or Beilstein databases to confirm assignments .
  • Ethical Reporting : As noted in , disclose all experimental conditions (e.g., catalyst batches, solvent suppliers) to ensure reproducibility and align with scientific ethics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.